molecular formula C9H16N2O3 B11765321 Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

Cat. No.: B11765321
M. Wt: 200.23 g/mol
InChI Key: BHDGUSNVNKFPSO-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with 3-amino-2-oxopyrrolidine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-oxopyrrolidine-1-carboxylate
  • Tert-butyl 3-cyano-2-oxopyrrolidine-1-carboxylate
  • Tert-butyl 3-hydroxy-2-oxopyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate is unique due to the presence of both an amino group and an oxo group on the pyrrolidine ring. This combination of functional groups allows for diverse chemical reactivity and makes the compound a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(10)7(11)12/h6H,4-5,10H2,1-3H3

InChI Key

BHDGUSNVNKFPSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1=O)N

Origin of Product

United States

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